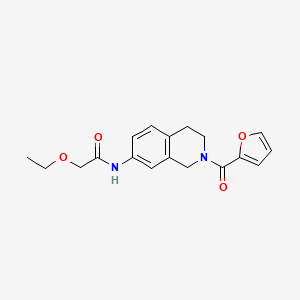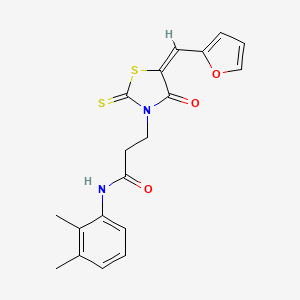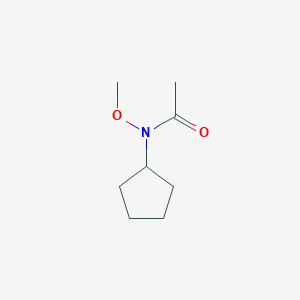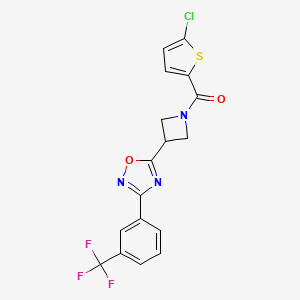
4-Oxiranyltetrahydropyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Oxiranyltetrahydropyran” is a derivative of Tetrahydropyran (THP), an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s named by reference to pyran, which contains two double bonds, and may be produced from it by adding four hydrogens .
Synthesis Analysis
The synthesis of Tetrahydropyran derivatives is a common practice in organic synthesis . The 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .Applications De Recherche Scientifique
Synthesis of Polycyclic Ethers : The oxiranyl anion, a nucleophilic epoxide related to 4-Oxiranyltetrahydropyran, has been utilized for the synthesis of polycyclic ethers, specifically in the construction of trans-fused polytetrahydropyrans (Mori, 1997).
Preparation of Diarylheptanoid Natural Products : Highly functionalized dihydropyran derivatives, which are structurally similar to this compound, have been assembled using a stereoselective Suzuki-Miyaura cross-coupling process. This method was applied to synthesize the diarylheptanoid natural product, diospongin B (Rybak & Hall, 2015).
Use as an Organic Reaction Solvent : 4-Methyltetrahydropyran, a derivative of this compound, has been reported as an effective organic reaction solvent. It's suitable for a wide range of organic reactions including radical, Grignard, Wittig, and organometallic reactions, among others (Kobayashi et al., 2019).
Prins Cyclization to Synthesize Fluorotetrahydropyrans : A method using HBF4·OEt2 for Prins cyclization was developed to synthesize symmetrical 4-fluorotetrahydropyran derivatives. This process is efficient and diastereoselective, suggesting potential applications in synthesizing fluorinated organic compounds (Yadav et al., 2010).
Interactions with DNA : Studies on the interactions of 3, 4-dihydropyrano[c]chromene derivatives, which are structurally related to this compound, with DNA have been conducted. These studies are important for understanding the structure and properties of DNA and in designing new drugs targeting DNA (Dehkordi et al., 2015).
Synthesis of Biologically Active Compounds : 4-Oxo-4H-1-benzopyran-3-carboxaldehyde, a compound structurally similar to this compound, serves as a precursor in synthesizing a wide range of biologically active heterocyclic systems. These systems exhibit activities such as anti-mutagenicity, cytotoxicity, and anti-HIV activity (Sepay & Dey, 2014).
Preparation of Olefin Metathesis Reactions : 4-Methyltetrahydropyran has been shown to be an effective solvent for olefin metathesis reactions, including in the synthesis of biologically active compounds and pharmaceutical ingredients (Nienałtowski et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-Oxiranyltetrahydropyran are currently unknown. This compound is a derivative of Tetrahydropyran , which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . .
Biochemical Pathways
Tetrahydropyran derivatives have been found to be involved in various biological processes . For instance, some Tetrahydropyran derivatives have been used as protecting groups in organic synthesis
Pharmacokinetics
The related compound, Tetrahydropyran, is a small molecule with a molecular weight of 86.1323 , which may suggest good absorption and distribution properties.
Propriétés
IUPAC Name |
4-(oxiran-2-yl)oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-8-4-2-6(1)7-5-9-7/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIVQPLNSLWQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2870822.png)

![6-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2870824.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2870826.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2870831.png)



![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2870840.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide](/img/no-structure.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2870845.png)
